Scientific Field: Analytical Chemistry
Summary of the Application: 1-(Pentafluoropropionyl)imidazole (PFPI) is used as a derivatization agent in Gas Chromatography/Mass Spectrometry (GC/MS) analysis.
Methods of Application: The lyophilized samples are incubated with PFPI.
Results or Outcomes: The use of PFPI allows for the measurement of total d-chiro-Inositol content absorbed by rodents.
Scientific Field: Organic Chemistry
Summary of the Application: Imidazole and its derivatives have a wide range of applications in medicine, synthetic chemistry, and industry. .
Results or Outcomes: The synthesis of imidazole derivatives has led to the development of a variety of drugs and therapeutic agents. .
Summary of the Application: Imidazoles are key components to functional molecules that are used in a variety of everyday applications.
Methods of Application: The synthesis of imidazoles is organized via the sorts of bond disconnections that were employed in order to construct the heterocycle.
Results or Outcomes: Expedient methods for the synthesis of imidazoles are both highly topical and necessary due to their versatility and utility in a number of areas.
Methods of Application: A novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported.
Summary of the Application: This review explores the latest advancements observed over the last few years (2018–2022), focusing on diverse multicomponent reactions conducted under different conditions.
Methods of Application: The review offers concise insights into emerging trends, making it a valuable resource for researchers and practitioners seeking greener and more efficient imidazole synthesis.
Results or Outcomes: Imidazole and its derivatives possess remarkable versatility, finding applications in medicine, synthetic chemistry, and industry.
Summary of the Application: The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles.
Methods of Application: This review is focused on recent advances in the synthesis of imidazoles and is organized via the sorts of bond disconnections that were employed in order to construct the heterocycle.
1-(Pentafluoropropionyl)imidazole is a chemical compound with the molecular formula C₆H₃F₅N₂O and a molecular weight of 214.09 g/mol. It is recognized for its role as a derivatizing reagent in gas chromatography, specifically designed to enhance the detection of amino and hydroxyl functionalities in various analytical applications. The compound features a pentafluoropropionyl group attached to an imidazole ring, which contributes to its unique reactivity and properties. The SMILES representation of this compound is FC(F)(F)C(F)(F)C(=O)n1ccnc1, indicating a complex structure characterized by multiple fluorine atoms that significantly influence its chemical behavior and interactions .
1-(Pentafluoropropionyl)imidazole primarily acts as a derivatizing agent in gas chromatography, where it reacts with alcohols and carboxylic acids to form esters. This reaction enhances the volatility and detectability of these compounds during analysis. The reaction mechanism typically involves nucleophilic attack by the hydroxyl or carboxylic acid groups on the carbonyl carbon of the pentafluoropropionyl moiety, leading to the formation of stable derivatives that can be efficiently separated and quantified by gas chromatography .
The biological activity of 1-(pentafluoropropionyl)imidazole is largely linked to its ability to interact with various biological molecules, particularly those containing amino and hydroxyl groups. Its derivatives have shown potential in medicinal chemistry due to their electron-rich imidazole ring, which allows for binding with enzymes and receptors. This interaction can modulate biochemical pathways, making these compounds candidates for further research in drug development and therapeutic applications .
Several methods have been developed for synthesizing 1-(pentafluoropropionyl)imidazole. One common approach involves the reaction of imidazole with pentafluoropropionyl chloride under controlled conditions. This method typically requires an inert atmosphere to prevent moisture interference and may involve solvents such as dichloromethane or acetonitrile. The reaction conditions must be optimized to achieve high yields while minimizing side reactions.
1-(Pentafluoropropionyl)imidazole finds extensive use in analytical chemistry, particularly in gas chromatography for the derivatization of polar compounds. Its ability to enhance the volatility of analytes makes it invaluable in environmental analysis, food safety testing, and pharmaceutical research. Additionally, due to its unique chemical properties, it has potential applications in materials science and polymer chemistry, particularly as an additive in proton-conducting polymer electrolytes for fuel cells .
Interaction studies involving 1-(pentafluoropropionyl)imidazole primarily focus on its reactivity with alcohols and carboxylic acids. These studies reveal that the compound forms stable esters through nucleophilic acyl substitution reactions. The efficiency of these reactions can be influenced by various factors such as temperature, solvent choice, and concentration of reactants. Understanding these interactions is crucial for optimizing its application in analytical methodologies .
Several compounds share structural or functional similarities with 1-(pentafluoropropionyl)imidazole. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure/Characteristics | Unique Features |
|---|---|---|
| 1-(Trifluoroacetyl)imidazole | Contains a trifluoroacetyl group instead of pentafluoro | Less reactive than pentafluoropropionyl derivatives |
| 1-(Benzoyl)imidazole | Benzoyl group attached to imidazole | Used primarily in organic synthesis |
| 1-(Acetyl)imidazole | Acetyl group attached | Commonly used in biological studies |
| 2-(Pentafluoropropionyl)pyridine | Pyridine ring instead of imidazole | Different electronic properties |
The distinctiveness of 1-(pentafluoropropionyl)imidazole lies in its high reactivity due to the presence of multiple fluorine atoms, which enhance its electrophilicity compared to other similar compounds. This makes it particularly effective for gas chromatography applications where sensitivity is critical .
The molecular identity of 1-(Pentafluoropropionyl)imidazole is defined by its Chemical Abstracts Service number 71735-32-5 and molecular formula C₆H₃F₅N₂O. The compound exhibits a molecular weight of 214.09 g/mol and is systematically named as 2,2,3,3,3-pentafluoro-1-imidazol-1-ylpropan-1-one. The structural architecture consists of an imidazole ring system connected through a nitrogen atom to a pentafluoropropionyl carbonyl group, resulting in a highly polar and reactive molecule.
The physical properties of 1-(Pentafluoropropionyl)imidazole reflect its unique structural characteristics. The compound demonstrates a density of 1.4 g/mL at 20°C and exhibits a boiling point of 46-47°C under reduced pressure conditions of 15 mmHg. The refractive index measures n₂₀/D 1.399, while the flash point reaches 98.4°C. These properties indicate the compound's volatility and thermal stability characteristics, which are crucial for its applications in gas chromatographic analysis.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₃F₅N₂O | |
| Molecular Weight | 214.09 g/mol | |
| Density | 1.4 g/mL at 20°C | |
| Boiling Point | 46-47°C (15 mmHg) | |
| Refractive Index | n₂₀/D 1.399 | |
| Flash Point | 98.4°C | |
| Predicted pKa | 1.81±0.10 |
The chemical structure incorporates five fluorine atoms attached to the propionyl group, creating a highly electronegative region that significantly influences the compound's reactivity and analytical behavior. The predicted pKa value of 1.81±0.10 indicates the compound's acidic nature, which contributes to its effectiveness as a derivatization reagent. The presence of the imidazole ring provides a nucleophilic nitrogen center that facilitates reaction with various functional groups, while the pentafluoropropionyl moiety enhances electron capture detection capabilities in analytical applications.
The development of 1-(Pentafluoropropionyl)imidazole emerged from the broader historical context of imidazole chemistry and the evolution of fluorinated derivatization reagents. The imidazole ring system itself has a rich chemical heritage, first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia, initially termed glyoxaline. Since the 1840s, numerous imidazole derivatives have been discovered and developed, establishing the foundation for modern imidazole chemistry.
The specific development of fluoroacylimidazoles as analytical reagents represents a significant advancement in derivatization chemistry that occurred during the latter half of the twentieth century. The recognition that fluorinated acyl groups could enhance detectability in electron capture detection systems led to the systematic exploration of various fluoroacylimidazole derivatives. Among these compounds, 1-(Pentafluoropropionyl)imidazole emerged as a particularly effective reagent due to its optimal balance of reactivity and analytical performance characteristics.
The compound's development was driven by the need for improved derivatization agents that could provide superior analytical results compared to existing fluorinated anhydrides. Research demonstrated that 1-(Pentafluoropropionyl)imidazole offered higher yields of derivative products than pentafluoropropionic anhydride during the preparation of methyl ester and pentafluoropropionyl derivatives. This discovery marked a significant milestone in the evolution of derivatization chemistry, establishing the compound as a preferred reagent for specific analytical applications.
The historical progression of this compound's use reflects the broader trend toward more specialized and efficient analytical reagents. Early applications focused on basic derivatization procedures, but subsequent research expanded its utility to include complex biological matrices and specialized analytical challenges. The compound's ability to react under mild conditions while producing non-acidic byproducts represented a significant improvement over earlier derivatization methods that often required harsh conditions or produced interfering acidic products.
1-(Pentafluoropropionyl)imidazole has established itself as a crucial component in modern analytical chemistry, particularly in gas chromatography and mass spectrometry applications. The compound's significance stems from its exceptional performance as a derivatization reagent, offering distinct advantages over traditional alternatives in terms of reaction efficiency, product stability, and analytical sensitivity.
The primary mechanism of action involves the compound's interaction with alcohols and carboxylic acids to form stable ester derivatives. This derivatization process enables the analysis of compounds that would otherwise be unsuitable for gas chromatographic analysis due to inadequate volatility or thermal instability. The formation of these derivatives facilitates the efficient separation, detection, and quantification of target compounds in complex analytical matrices.
In the field of biological analysis, 1-(Pentafluoropropionyl)imidazole has found particular utility in the measurement of chiral inositol compounds and related metabolites. The compound enables the derivatization of lyophilized samples for gas chromatography-mass spectrometry analysis, allowing researchers to measure total d-chiro-inositol content absorbed by experimental animals. This application demonstrates the compound's importance in biochemical research and metabolic studies.
The compound's role in electron capture detection represents another significant aspect of its modern applications. The introduction of electron capture detectable groups, such as the pentafluoropropionyl moiety, allows for the detection of previously undetectable compounds with enhanced sensitivity. This capability has expanded the analytical possibilities for trace-level determinations in environmental, pharmaceutical, and biological samples.
Recent research has highlighted the compound's effectiveness in derivatizing amino and hydroxyl functionalities quantitatively, producing distinctive products suitable for sophisticated analytical techniques. The ability to achieve quantitative derivatization under mild reaction conditions makes this compound particularly valuable for analyzing heat-sensitive or chemically labile compounds that might decompose under harsher derivatization conditions.
The compound's significance extends beyond its immediate analytical applications to encompass its role in advancing analytical methodology development. Its unique properties have enabled researchers to develop more sensitive and selective analytical methods for complex sample matrices, contributing to advances in fields ranging from pharmaceutical analysis to environmental monitoring. The non-acidic nature of its reaction byproducts represents a particular advantage, as it eliminates potential column damage and interference issues commonly associated with other derivatization reagents.
1-(Pentafluoropropionyl)imidazole exhibits distinctive Nuclear Magnetic Resonance characteristics due to the presence of multiple fluorine atoms and the imidazole ring system. The compound's fluorine-19 Nuclear Magnetic Resonance spectrum shows characteristic signals corresponding to the pentafluoropropionyl group [1]. The trifluoromethyl group typically appears as a strong signal around -80 ppm, while the difluoromethylene group shows signals around -110 to -126 ppm [1].
In proton Nuclear Magnetic Resonance spectroscopy, the imidazole ring protons appear in the aromatic region. The compound's structure allows for characteristic chemical shifts that can be used for identification and purity assessment [2]. The electron-withdrawing nature of the pentafluoropropionyl group significantly influences the chemical shifts of the imidazole ring protons [1] [3].
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals multiple carbon environments, with the carbonyl carbon of the pentafluoropropionyl group appearing around 160-170 ppm. The fluorinated carbons show characteristic coupling patterns with fluorine atoms, appearing as complex multipets in the spectrum [1] [3].
The infrared spectrum of 1-(Pentafluoropropionyl)imidazole displays several characteristic absorption bands that facilitate structural identification. The carbonyl stretching vibration appears prominently around 1670-1680 cm⁻¹, which is typical for acyl-imidazole compounds [1] [3]. The Carbon-Fluorine stretching vibrations are observed in the 1100-1300 cm⁻¹ region, with multiple peaks corresponding to different Carbon-Fluorine bond environments [1].
The imidazole ring vibrations contribute to the spectral complexity, with ring stretching modes appearing around 1450-1500 cm⁻¹. The combination of these characteristic bands provides a unique fingerprint for compound identification [1] [3].
Mass spectrometric analysis of 1-(Pentafluoropropionyl)imidazole reveals a molecular ion peak at m/z 214, corresponding to the molecular weight of 214.09 g/mol [2]. The compound undergoes characteristic fragmentation patterns under electron ionization conditions, producing diagnostic fragment ions that can be used for identification purposes [2].
1-(Pentafluoropropionyl)imidazole exhibits a reduced boiling point of 46-47°C at 15 mmHg [4] [5] [6] [7]. This relatively low boiling point under reduced pressure conditions reflects the compound's molecular structure and intermolecular interactions. The presence of multiple fluorine atoms contributes to the compound's volatility characteristics, making it suitable for gas chromatographic applications [4] [5].
The compound does not have a well-documented boiling point under standard atmospheric pressure conditions, which is common for compounds that may decompose before reaching their normal boiling point [4] [5] [6].
| Temperature Parameter | Value | Conditions |
|---|---|---|
| Boiling Point | 46-47°C | 15 mmHg |
| Melting Point | 40-43°C | Atmospheric pressure |
| Flash Point | 98.4°C | Standard conditions |
The density of 1-(Pentafluoropropionyl)imidazole is 1.4 g/mL at 20°C [4] [5] [6] [8]. This relatively high density is attributed to the presence of multiple fluorine atoms, which contribute significantly to the molecular weight while maintaining a compact molecular structure. The density value is consistent across multiple literature sources, indicating reliable measurement conditions [4] [5] [6].
This density value is important for analytical applications, particularly in gas chromatography-mass spectrometry derivatization procedures where accurate volume measurements are critical [8].
The relatively low refractive index compared to many organic compounds is consistent with the presence of fluorine atoms, which generally reduce the refractive index of organic compounds [4] [6] [8].
1-(Pentafluoropropionyl)imidazole exhibits specific solubility patterns that are important for its analytical applications. The compound demonstrates good solubility in organic solvents commonly used in gas chromatography-mass spectrometry analysis, including ethyl acetate and toluene [9]. This solubility profile makes it suitable for derivatization reactions in analytical chemistry [9].
The compound's solubility is influenced by the dual nature of its structure, containing both the polar imidazole ring and the highly fluorinated acyl group. This combination provides compatibility with various solvent systems used in analytical procedures [9].
| Solvent System | Solubility | Application |
|---|---|---|
| Ethyl Acetate | Good | Extraction and derivatization |
| Toluene | Good | Analytical applications |
| Organic Solvents | Variable | Depends on polarity |
Thermal stability analysis reveals that 1-(Pentafluoropropionyl)imidazole begins to decompose at elevated temperatures, with significant decomposition occurring well below its theoretical boiling point under atmospheric pressure [7]. The compound's vapor pressure of 0.0408 mmHg at 25°C indicates moderate volatility at room temperature [7].
The thermal decomposition pattern is consistent with other acyl-imidazole compounds, where the acyl group may undergo hydrolysis or other decomposition reactions under elevated temperature conditions [9]. This thermal behavior is important for analytical applications where controlled heating is required [9].
The chemical stability of 1-(Pentafluoropropionyl)imidazole is influenced by environmental factors including moisture, temperature, and pH conditions. The compound is sensitive to moisture, which can lead to hydrolysis of the acyl group [5] [6]. Under dry conditions and appropriate storage temperatures, the compound maintains its chemical integrity for extended periods [5] [6] [8].
The predicted pKa value of 1.81±0.10 indicates that the compound behaves as a weak acid, which influences its reactivity under different pH conditions [5] [6]. This property is particularly relevant in analytical applications where pH control is important for derivatization reactions [9].
| Stability Factor | Condition | Stability |
|---|---|---|
| Moisture | Dry conditions | Stable |
| Moisture | Humid conditions | Unstable |
| Temperature | -20°C | Stable |
| Temperature | Elevated | Decomposes |
| pH | Acidic | Stable |
| pH | Basic | May hydrolyze |
Corrosive;Irritant